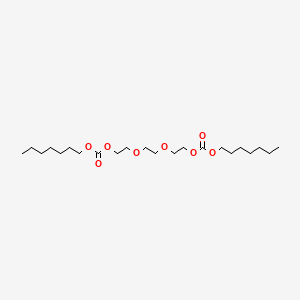

Diheptyl 2,5,8,11-tetraoxadodecanedioate

Description

Polyether diester compounds are characterized by the presence of both ether and ester functional groups within their molecular structure. This hybrid nature imparts a unique combination of properties, including flexibility, polarity, and the potential for biocompatibility, making them valuable in a range of applications from polymer science to pharmaceutical formulations.

Diheptyl 2,5,8,11-tetraoxadodecanedioate is a specific diester that consists of a tetraoxadodecanedioic acid backbone esterified with two heptyl groups. ontosight.ai Its significance lies in its potential as a monomer for the synthesis of advanced polymers, such as polyesters and polyetheresters. ontosight.ai The incorporation of its polyether segments into a polymer backbone can enhance flexibility and biocompatibility, while the long alkyl chains of the heptyl groups can influence its solubility and interaction with other molecules. ontosight.aitcichemicals.com This makes it a compound of interest for creating materials with tailored properties, potentially for use in biomedical devices, textiles, and packaging. ontosight.ai Furthermore, its structure suggests it could serve as a building block in the design of drug delivery systems, where it may form complexes with therapeutic agents to control their release. ontosight.ai The European Chemicals Agency (ECHA) notes its use in polymers and in the manufacturing of rubber and plastic products. europa.eu

The study of ester compounds has a rich history, with significant developments in the 20th century. Early research focused on the synthesis and properties of simple esters, but the demand for new materials with advanced functionalities led to the exploration of more complex architectures like polyesters. A pivotal moment in this evolution was the work on polyesters containing unsaturated groups during World War II, which were crucial in the development of glass-reinforced plastics.

The mid-20th century saw the introduction of polyester-urethanes, which found applications as foams and elastomeric fibers. nist.gov The properties of these materials could be tuned by altering the polyester (B1180765) component, for instance, by using aromatic versus aliphatic diols to increase rigidity. nist.gov The continuous polymerization process for polyethylene (B3416737) terephthalate (B1205515) (PET), developed in the 1960s, was another major milestone that propelled polyesters into widespread commercial use. nist.gov

In more recent decades, research has shifted towards creating biodegradable and bio-based polyesters to address environmental concerns. bldpharm.com This has led to the investigation of monomers derived from renewable resources and the synthesis of copolyesters with tunable degradation rates and mechanical properties. bldpharm.comlookchem.com The enzymatic synthesis of polyesters and other hybrid ester compounds has also gained traction as a more sustainable and selective method compared to traditional chemical protocols.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the investigation of this compound and its analogues is driven by several key objectives. A primary goal is to fully characterize its physicochemical properties to establish a comprehensive profile.

A significant area of research is its application as a comonomer in polymerization reactions. Studies on similar polyether-ester systems have shown that the incorporation of such molecules can be tailored to control the crystallinity, swelling behavior, and degradation kinetics of the resulting polymers. ontosight.ai Therefore, a key objective would be to investigate how this compound influences the properties of polyesters and other copolymers.

Furthermore, its potential role in biomedical applications, particularly in drug delivery and as a component of biocompatible materials, warrants in-depth investigation. Research would likely focus on its biocompatibility, degradation profile in physiological conditions, and its ability to encapsulate and release therapeutic molecules. ontosight.ai The exploration of its synthesis through more sustainable methods, such as enzymatic catalysis, also represents a forward-looking research avenue.

Data and Properties

Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 496.5°C at 760 mmHg |

| Flash Point | 209°C |

| Vapor Pressure | 5.36E-10mmHg at 25°C |

Data sourced from LookChem.

Structure

2D Structure

Properties

CAS No. |

84000-73-7 |

|---|---|

Molecular Formula |

C22H42O8 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-[2-(2-heptoxycarbonyloxyethoxy)ethoxy]ethyl heptyl carbonate |

InChI |

InChI=1S/C22H42O8/c1-3-5-7-9-11-13-27-21(23)29-19-17-25-15-16-26-18-20-30-22(24)28-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

KQZRBBXZAHUJHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)OCCOCCOCCOC(=O)OCCCCCCC |

Origin of Product |

United States |

Advanced Characterization Techniques and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For Diheptyl 2,5,8,11-tetraoxadodecanedioate, both ¹H and ¹³C NMR would provide unambiguous evidence for its covalent framework.

In ¹H NMR spectroscopy, the different proton environments of the molecule would give rise to distinct signals. The protons on the heptyl chains would appear in the upfield region, typically between 0.8 and 1.7 ppm. The terminal methyl (CH₃) groups of the heptyl chains would likely produce a triplet at approximately 0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the ester oxygen (R-O-C=O) would be deshielded and are expected to resonate around 4.1 ppm as a triplet. The protons of the methylene groups within the polyether chain (-O-CH₂-CH₂-O-) would likely appear as a complex multiplet or a series of multiplets in the range of 3.6 to 3.8 ppm. The methylene groups alpha to the carbonyl group (O=C-CH₂-) would be expected around 2.2-2.5 ppm. orgchemboulder.comyoutube.com

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the ester groups would be the most downfield signal, anticipated in the range of 170-175 ppm. researchgate.net The carbons of the heptyl chains would resonate in the upfield region (approximately 14-32 ppm). The carbons of the methylene groups attached to the ether and ester oxygens would be found in the range of 60-70 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning these proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Heptyl CH₃ | ~0.9 (triplet) | ~14 |

| Heptyl (CH₂)n | ~1.2-1.7 (multiplets) | ~22-32 |

| O=C-O-CH₂ - | ~4.1 (triplet) | ~65 |

| C =O | - | ~172 |

| -O-CH₂ -CH₂ -O- | ~3.6-3.8 (multiplets) | ~68-70 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Research

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For a relatively large and non-volatile molecule like this compound (Molecular Weight: 434.56 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. cmu.edunih.gov

In a typical ESI-MS experiment, the molecule would be expected to be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula C₂₂H₄₂O₈.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. Collision-induced dissociation (CID) of the precursor ion would likely lead to characteristic fragmentation patterns. acs.org Cleavage of the ester and ether linkages is expected to be a dominant fragmentation pathway. Common fragmentation would involve the loss of the heptyl groups and fragmentation of the polyether chain, leading to a series of ions separated by the mass of the ethylene (B1197577) oxide unit (44 Da).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the FTIR spectrum of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester groups, expected in the region of 1735-1750 cm⁻¹. rockymountainlabs.comorgchemboulder.com Another key feature would be the C-O stretching vibrations of the ester and ether linkages, which would likely appear as strong, broad bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of the long heptyl chains would be confirmed by the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, the C-H stretching and C-C backbone vibrations of the aliphatic chains often give strong Raman signals, which can be useful for studying conformational order.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=O Stretch (ester) | 1735-1750 | Strong |

| CH₂ Bend | ~1465 | Medium |

Chromatographic Separation Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Due to its relatively high molecular weight and boiling point, the analysis of this compound by GC-MS would require a high-temperature capillary column and an appropriate temperature programming method to ensure elution without thermal decomposition. researchgate.netchromforum.org A non-polar or medium-polarity stationary phase would likely be suitable. The mass spectrometer detector would allow for the identification of any co-eluting impurities by their mass spectra. GC-MS is particularly useful for identifying more volatile impurities. chromatographyonline.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

Liquid chromatography, particularly reversed-phase HPLC, coupled with mass spectrometry (LC-MS) is arguably the most suitable technique for the analysis of this compound and any non-volatile intermediates or degradation products. usda.govnih.govthermofisher.com A C18 or C8 column with a gradient elution using a mobile phase system such as water/acetonitrile or water/methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization, would be a typical starting point. waters.com The mass spectrometer detector provides high specificity and sensitivity, allowing for the quantification of the main compound and the detection and identification of trace-level impurities. researchgate.net

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination (if applicable)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. nih.gov This would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For a long-chain, flexible molecule like this, obtaining suitable single crystals can be challenging. rsc.org The packing of the molecules in the crystal would be influenced by van der Waals interactions between the long aliphatic chains. acs.org Powder X-ray diffraction (PXRD) could be used to assess the crystallinity of a bulk sample and to identify different polymorphic forms if they exist. rsc.org

Mechanistic and Kinetic Investigations of Diheptyl 2,5,8,11 Tetraoxadodecanedioate Reactions

Elucidation of Reaction Mechanisms in Esterification and Hydrolysis

The primary reactions of interest for Diheptyl 2,5,8,11-tetraoxadodecanedioate are its synthesis through esterification and its breakdown via hydrolysis. Both reactions are typically catalyzed by acids and proceed through a series of well-understood, reversible steps.

The esterification process, specifically a Fischer esterification, involves the reaction of 2,5,8,11-tetraoxadodecanedioic acid with two equivalents of heptanol (B41253) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The generally accepted mechanism for this transformation involves the following key steps: byjus.comyoutube.comlibretexts.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The alcohol (heptanol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

This process occurs at both ends of the dicarboxylic acid to form the diheptyl ester.

Conversely, the hydrolysis of this compound is the reverse of the Fischer esterification. masterorganicchemistry.com Under acidic conditions and in the presence of excess water, the ester is converted back to 2,5,8,11-tetraoxadodecanedioic acid and heptanol. The mechanism follows the same pathway as esterification but in the reverse direction, initiated by the protonation of the ester's carbonyl oxygen and subsequent nucleophilic attack by a water molecule.

Kinetic Modeling and Rate Constant Determination

The rate of the reaction can be determined by monitoring the concentration of the reactants or products over time. This can be achieved using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate and quantify the different species in the reaction mixture. Infrared (IR) spectroscopy can also be employed to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.

A simplified kinetic model for the esterification can be represented by the following rate equation:

Rate = kesterification[2,5,8,11-tetraoxadodecanedioic acid][heptanol]

Similarly, the hydrolysis can be modeled, and if water is in large excess (as is often the case in hydrolysis studies), the rate can be described by pseudo-first-order kinetics:

Rate = khydrolysis[this compound]

Hypothetical rate constants for these reactions at a given temperature and catalyst concentration are presented in the interactive data table below.

Hypothetical Kinetic Data for this compound Reactions

| Reaction | Rate Constant | Value (at 298 K) | Units |

|---|---|---|---|

| Esterification | kesterification | 1.5 x 10-4 | L mol-1 s-1 |

| Hydrolysis | khydrolysis | 3.2 x 10-5 | s-1 |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in esterification and hydrolysis reactions is influenced by both steric and electronic factors. wikipedia.orgnih.gov

Steric Factors: The heptyl groups are relatively large and can cause steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org This steric hindrance can impede the approach of the nucleophile (water in hydrolysis or alcohol in the reverse reaction) to the carbonyl carbon of the ester. ncert.nic.in Compared to smaller alkyl esters of 2,5,8,11-tetraoxadodecanedioic acid, such as the dimethyl or diethyl esters, the diheptyl ester would be expected to undergo hydrolysis at a slower rate due to the increased steric bulk of the heptyl chains. acs.org

Electronic Factors: The electron-donating nature of the alkyl groups in the ester can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. However, this effect is generally less significant than steric effects for alkyl esters. nih.gov The ether linkages in the 2,5,8,11-tetraoxadodecanedioate backbone are electron-withdrawing through an inductive effect, which can slightly increase the reactivity of the carbonyl groups. This effect is transmitted through the sigma bonds of the molecule.

The following interactive data table provides a hypothetical comparison of the relative hydrolysis rates for different dialkyl esters of 2,5,8,11-tetraoxadodecanedioic acid, illustrating the impact of steric hindrance.

Influence of Alkyl Chain Length on Relative Hydrolysis Rate

| Compound | Alkyl Group | Relative Hydrolysis Rate |

|---|---|---|

| Dimethyl 2,5,8,11-tetraoxadodecanedioate | Methyl | 1.00 |

| Diethyl 2,5,8,11-tetraoxadodecanedioate | Ethyl | 0.85 |

| This compound | Heptyl | 0.60 |

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the reaction mechanisms and energetics of the esterification and hydrolysis of this compound. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org

For the Fischer esterification, computational models can be used to:

Visualize the three-dimensional structures of the transition states for key steps, such as the nucleophilic attack of heptanol on the protonated carboxylic acid.

Calculate the activation energy (Ea) for each step of the reaction, providing insight into the rate-determining step.

Analyze the charge distribution in the reactants and transition states to better understand electronic effects.

A theoretical study would likely confirm that the formation of the tetrahedral intermediate is the rate-determining step in both the forward (esterification) and reverse (hydrolysis) reactions. The calculated activation energies can be correlated with experimentally determined reaction rates.

Below is an interactive data table with hypothetical calculated activation energies for the key steps in the acid-catalyzed hydrolysis of this compound.

Hypothetical Calculated Activation Energies for Hydrolysis

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | Low |

| 2 | Nucleophilic Attack by Water (Formation of Tetrahedral Intermediate) | 85 |

| 3 | Proton Transfer | Low |

| 4 | Elimination of Heptanol | 60 |

Polymer Science Applications and Macromolecular Engineering Research

Diheptyl 2,5,8,11-tetraoxadodecanedioate as a Monomer in Polymer Synthesis

This compound can serve as a valuable building block in the creation of new polymeric materials. Its difunctional nature, with ester groups at both ends of the molecule, enables it to undergo polymerization reactions to form long-chain macromolecules.

This compound can be utilized in the synthesis of polyesters through transesterification polymerization. In this process, the diheptyl ester can be reacted with various diols under the influence of a suitable catalyst and elevated temperatures. The reaction proceeds with the elimination of heptanol (B41253), leading to the formation of ester linkages that constitute the polymer backbone.

The general reaction scheme for the synthesis of polyesters using this compound and a generic diol (HO-R-OH) is as follows:

n (Heptyl-OOC-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OOC-Heptyl) + n (HO-R-OH) → [-OOC-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OOC-R-O-]n + 2n (Heptanol)

The choice of the diol comonomer (R group) is a critical factor that allows for the fine-tuning of the final polyester's properties. For instance, using short-chain diols would result in a higher concentration of the tetraoxadodecanedioate units, potentially leading to more flexible materials. Conversely, the incorporation of rigid diols, such as those containing aromatic rings, could enhance the thermal stability and mechanical strength of the resulting polymer.

The structure of this compound inherently contains ether linkages, meaning that polymers synthesized from it are technically polyetheresters. This class of polymers is known for combining the desirable characteristics of both polyesters (e.g., strength) and polyethers (e.g., flexibility, hydrophilicity).

The "tunable" aspect of the macromolecular architecture arises from several factors:

Comonomer Selection: As mentioned, the properties of the resulting polyetherester can be systematically altered by reacting this compound with a diverse range of diols. This allows for control over properties such as the glass transition temperature, melting point, and degree of crystallinity.

Copolymerization: this compound can be used in copolymerization reactions with other dicarboxylic acid esters or lactones. This would create random or block copolymers with segments having different physical and chemical properties, leading to materials with unique performance profiles. For example, copolymerization with a more rigid dicarboxylic acid ester could yield a thermoplastic elastomer.

Molecular Weight Control: By carefully controlling the stoichiometry of the reactants and the reaction conditions (temperature, time, and catalyst concentration), the molecular weight of the resulting polyetherester can be managed. Higher molecular weights generally lead to improved mechanical properties.

Investigation of Structure-Property Relationships in this compound-Derived Polymers

A critical aspect of developing new polymeric materials is understanding the relationship between the polymer's chemical structure and its macroscopic properties. While specific experimental data for polymers derived solely from this compound is not widely available in public literature, the following sections outline the standard methodologies used to characterize such materials and the expected influence of the tetraoxadodecanedioate unit.

Rheology is the study of the flow and deformation of matter. For polymers, rheological studies provide crucial insights into their processability and performance.

Melt Rheology: The viscoelastic properties of the polymer melt would be analyzed using techniques like rotational rheometry. This would involve measuring the viscosity and modulus as a function of temperature and shear rate. The presence of the flexible ether segments from the tetraoxadodecanedioate monomer is expected to lower the melt viscosity compared to more rigid polyesters, potentially making them easier to process via techniques like injection molding or extrusion.

Solution Rheology: By dissolving the polymer in a suitable solvent, its intrinsic viscosity can be determined. This measurement provides information about the polymer's molecular weight and the interactions between the polymer chains and the solvent.

A hypothetical data table for the rheological properties of a polyetherester derived from this compound might look like this, although specific values are not currently documented in public sources:

| Property | Expected Value Range | Significance |

| Melt Flow Index (MFI) | Moderate to High | Indicates ease of melt processing. |

| Zero-Shear Viscosity (η₀) | Moderate | Reflects the molecular weight and chain entanglements at rest. |

| Glass Transition (Tg) | Low | The flexible ether linkages would likely result in a low glass transition temperature. |

The thermal properties of a polymer dictate its service temperature range and provide information about its morphology.

Differential Scanning Calorimetry (DSC): This is a primary technique used to identify thermal transitions. For a polyetherester derived from this compound, DSC would be used to determine the glass transition temperature (Tg), the melting temperature (Tm), and the crystallization temperature (Tc). The flexible tetraoxadodecanedioate units would likely lead to a low Tg. The presence and size of a melting peak would indicate the degree of crystallinity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the polymer and its decomposition profile. Polyetheresters are generally expected to have good thermal stability.

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the polymer. The resulting diffraction pattern can distinguish between amorphous and crystalline domains and provide details about the crystal lattice.

Below is a representative table of thermal properties that would be determined for such a polymer. The values are illustrative due to the lack of specific published data.

| Thermal Property | Symbol | Expected Observation |

| Glass Transition Temperature | Tg | A low value is expected due to the flexibility of the polyether segments. |

| Melting Temperature | Tm | The presence and value would depend on the ability of the polymer chains to pack into an ordered crystalline structure. |

| Decomposition Temperature (5% weight loss) | Td₅ | Expected to be in a range suitable for melt processing, indicating good thermal stability. |

The mechanical properties of a polymer determine its suitability for various applications, from flexible films to rigid components.

Tensile Testing: This is a fundamental mechanical test where a sample is pulled to failure to determine its tensile strength, elongation at break, and Young's modulus. Polymers incorporating the flexible tetraoxadodecanedioate monomer are anticipated to exhibit significant elongation at break, indicating high flexibility and potentially good toughness.

Impact Testing: Tests like Izod or Charpy impact tests would be used to measure the material's toughness, which is its ability to absorb energy and deform plastically before fracturing. The flexible nature of the polyether segments would likely contribute to good impact resistance.

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides detailed information about the viscoelastic behavior, including the storage modulus, loss modulus, and tan delta, which are related to the material's stiffness, energy dissipation, and damping characteristics, respectively.

A summary of the expected mechanical properties is presented in the following table. These are generalized expectations in the absence of specific data.

| Mechanical Property | Test Method | Expected Outcome for a this compound-based Polymer |

| Tensile Strength | ASTM D638 | Moderate, depending on the comonomer and molecular weight. |

| Elongation at Break | ASTM D638 | High, indicating a flexible and ductile material. |

| Young's Modulus | ASTM D638 | Low to moderate, reflecting a flexible rather than a rigid material. |

| Impact Strength | ASTM D256 (Izod) | Good, due to the energy-absorbing capacity of the flexible polymer chains. |

Controlled Polymerization Techniques and Block Copolymer Synthesis

The precise control over polymer architecture is paramount in designing materials with specific functionalities. Controlled polymerization techniques have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex structures like block copolymers. While direct research on the use of this compound in these advanced polymerization methods is still in its early stages, its structural features suggest significant potential.

The presence of the ester and ether functionalities within the this compound monomer makes it a candidate for various polymerization reactions. For instance, it could potentially be incorporated into polyester (B1180765) chains via polycondensation. To achieve the high level of control characteristic of modern polymer synthesis, techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are often employed. These methods allow for the sequential addition of different monomers to create well-defined block copolymers.

In a hypothetical scenario, a macroinitiator could be used to initiate the polymerization of other vinyl monomers, followed by a polycondensation reaction with this compound and a suitable diol to form an A-B-A triblock copolymer. The resulting polymer would benefit from the properties of both blocks, potentially exhibiting both the rigidity of the vinyl polymer and the flexibility imparted by the polyetherester segment derived from this compound.

The synthesis of such block copolymers can be tailored to achieve specific properties. By varying the length and chemical nature of the different blocks, materials with unique thermal, mechanical, and self-assembly behaviors can be engineered. For example, the incorporation of this compound could introduce a soft, flexible segment into a more rigid polymer backbone, leading to thermoplastic elastomers or toughened plastics.

Table 1: Potential Block Copolymers Incorporating this compound

| Block A (Hard Segment) | Block B (Soft Segment derived from this compound) | Potential Application |

|---|---|---|

| Polystyrene | Poly(this compound-co-diol) | Thermoplastic Elastomer |

| Poly(methyl methacrylate) | Poly(this compound-co-diol) | Impact-Modified Acrylic |

| Polylactic acid | Poly(this compound-co-diol) | Biodegradable and Flexible Bioplastic |

This table presents hypothetical examples of block copolymers that could be synthesized using this compound and their potential applications based on the properties of the constituent blocks.

Research into Polymer Biodegradability and Sustainable Polymer Design

The growing environmental concerns associated with plastic waste have spurred significant research into the development of biodegradable and sustainable polymers. The chemical structure of this compound, with its ester and ether linkages, makes it a compelling candidate for designing polymers with enhanced biodegradability.

Ester linkages are known to be susceptible to hydrolytic and enzymatic degradation. The presence of these groups in polymers derived from this compound suggests a potential pathway for their breakdown in biological environments. Research on other aliphatic polyesters has shown that factors such as crystallinity, molecular weight, and the presence of hydrophilic groups can significantly influence the rate of biodegradation.

The ether linkages within the tetraoxadodecanedioic acid backbone can also impact the polymer's properties and degradation profile. These flexible ether units can increase the amorphous content of the polymer, potentially making the ester groups more accessible to water and enzymes, thereby accelerating degradation.

Enzymatic degradation studies are crucial for evaluating the biodegradability of new polymers. Lipases and esterases are enzymes that are known to catalyze the hydrolysis of ester bonds. Research on polyesters with similar structures has demonstrated that the rate of enzymatic degradation can be quantified by monitoring the weight loss of the polymer over time when exposed to a specific enzyme solution.

Table 2: Hypothetical Enzymatic Degradation of a Polyester based on this compound

| Time (days) | Incubation with Lipase (Weight Loss %) | Control (No Enzyme) (Weight Loss %) |

|---|---|---|

| 0 | 0 | 0 |

| 7 | 15 | <1 |

| 14 | 35 | <1 |

| 28 | 60 | <2 |

This table illustrates a hypothetical experiment showing the percentage of weight loss of a polyester containing this compound when subjected to enzymatic degradation by lipase over a 28-day period, compared to a control sample without the enzyme. The data suggests that the polymer is susceptible to enzymatic hydrolysis.

Furthermore, the potential to synthesize this compound from bio-based sources could enhance its credentials as a sustainable monomer. The development of synthetic routes from renewable feedstocks would reduce the reliance on petrochemicals and contribute to the creation of a more circular economy for plastics.

Biomedical and Pharmaceutical Material Design Research

Diheptyl 2,5,8,11-tetraoxadodecanedioate as a Building Block for Advanced Drug Delivery System Scaffolds

The unique molecular structure of this compound, which features a flexible tetraoxadodecanedioate core with terminal heptyl ester groups, makes it a versatile component in the design of advanced drug delivery systems. This structure is analogous to derivatives of oligo(ethylene glycol) (OEG), which are well-regarded for their utility as linkers in bioconjugation and targeted drug delivery due to their water solubility and biocompatibility.

Molecular Interactions with Therapeutic Agents for Complex Formation

The potential for this compound to form complexes with therapeutic agents is a key area of investigation. The ester and ether groups within its structure can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with a variety of drug molecules. These interactions are fundamental to the encapsulation and stabilization of therapeutic agents within a delivery scaffold. The amphiphilic nature of molecules with similar structures, combining hydrophilic PEG-like chains and hydrophobic alkyl groups, can lead to the formation of micelles. These self-assembled nanostructures are capable of encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability.

Design Principles for Controlled Release Mechanisms in Model Systems

The design of controlled release mechanisms is critical for optimizing the therapeutic efficacy of a drug. For materials derived from this compound, the ester linkages present a key design feature for controlled release. These ester bonds are susceptible to hydrolysis, a process that can be modulated by the physiological environment, such as pH. This pH-sensitive release is particularly advantageous for targeted drug delivery to specific tissues or cellular compartments, like tumors or endosomes, which often have a lower pH than healthy tissues. The covalent conjugation of drugs to polymers via such hydrolyzable ester bonds has been shown to improve antitumor efficacy and reduce toxicity compared to the parent drugs.

Biocompatibility Assessments of Materials Derived from this compound

The biocompatibility of a material is a prerequisite for its use in biomedical applications. Materials derived from oligo(ethylene glycol) and polyethylene (B3416737) glycol (PEG) are generally considered biocompatible and are widely used in drug delivery. It is hypothesized that materials based on this compound would exhibit similar favorable biocompatibility profiles.

Surface Modification Strategies for Enhanced Biological Integration

Surface modification is a common strategy to improve the biological integration of biomedical materials. For polymer scaffolds, this can involve the attachment of targeting ligands such as antibodies or peptides to enhance specificity for certain cell types. The functional groups in this compound, or its derivatives, could be leveraged for such modifications. PEGylation, the process of coating a surface with PEG chains, is a widely used technique to create "stealth" nanoparticles that can evade the immune system and prolong circulation time.

Polymer Blends and Composites for Biomedical Applications

The incorporation of this compound into polymer blends and composites could offer a means to tailor the mechanical properties, degradation kinetics, and drug release profiles of biomedical materials. For example, oligo(poly(ethylene glycol) fumarate) has been used to create injectable and biodegradable hydrogels for tissue engineering applications. Blending this or similar polymers with other biocompatible materials could lead to the development of advanced scaffolds for drug delivery and regenerative medicine.

Below is a table summarizing the types of polymers that could potentially be blended with this compound-based materials and the rationale for their use in biomedical applications.

| Polymer Class | Example | Rationale for Blending | Potential Biomedical Application |

| Natural Polymers | Chitosan, Gelatin | Biocompatibility, Biodegradability, Bioactivity | Wound dressings, Tissue engineering scaffolds |

| Synthetic Polyesters | Poly(lactic-co-glycolic acid) (PLGA) | Tunable degradation rates, Mechanical strength | Controlled drug release systems, Sutures |

| Hydrogels | Poly(ethylene glycol) (PEG) | High water content, Biocompatibility, "Stealth" properties | Drug delivery vehicles, Cell encapsulation |

Environmental Chemistry and Degradation Pathway Research

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The primary abiotic degradation pathway for Diheptyl 2,5,8,11-tetraoxadodecanedioate in aqueous environments is expected to be the hydrolysis of its two ester linkages. This reaction would cleave the molecule into 2,5,8,11-tetraoxadodecanedioic acid and two molecules of heptanol (B41253). The ether linkages within the polyether backbone are generally considered to be stable to hydrolysis under typical environmental conditions regulations.gov.

The rate of ester hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral pH conditions typical of many natural waters, the hydrolysis of long-chain alkyl esters is slow. However, the rate can be significantly accelerated in either acidic or alkaline environments.

While specific kinetic data for this compound is not available, the table below provides representative hydrolysis half-life data for similar long-chain dicarboxylic acid esters under different pH conditions to illustrate the expected trends.

| Compound Class | pH | Temperature (°C) | Estimated Half-life |

|---|---|---|---|

| Long-chain Alkyl Adipate Esters | 4 | 25 | Years |

| Long-chain Alkyl Adipate Esters | 7 | 25 | Months to Years |

| Long-chain Alkyl Adipate Esters | 9 | 25 | Days to Weeks |

This table presents illustrative data for analogous compounds to indicate expected trends.

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

Photodegradation is another potential environmental fate process for this compound, particularly in sunlit surface waters or on terrestrial surfaces. The polyether backbone is susceptible to photo-oxidative degradation. This process is typically initiated by the absorption of UV radiation, leading to the formation of free radicals. These radicals can then react with oxygen to form peroxy radicals, which can propagate a chain reaction leading to the scission of the C-O bonds in the polyether chain.

Studies on polyethylene (B3416737) glycols (PEGs), which share the same polyether structure, have shown that photodegradation results in a decrease in molecular weight and the formation of smaller oxygenated compounds such as aldehydes, ketones, and carboxylic acids. While a specific quantum yield for this compound is not available, the general mechanism is expected to follow this radical-mediated pathway.

Biotic Degradation Studies and Microbial Transformation Pathways

Biodegradation is anticipated to be a significant pathway for the environmental removal of this compound. The compound's structure suggests two primary points of microbial attack: the ester linkages and the polyether chain.

Microbial esterases are widespread in the environment and are capable of hydrolyzing the ester bonds, releasing 2,5,8,11-tetraoxadodecanedioic acid and heptanol. These initial degradation products are generally more amenable to further microbial metabolism. Heptanol, a medium-chain alcohol, is expected to be readily biodegradable. Long-chain dicarboxylic acids are also known to be degraded by microorganisms through the β-oxidation pathway nih.gov.

The polyether portion of the molecule can also be subject to microbial degradation. Bacteria capable of degrading polyethylene glycols have been isolated from various environments. The degradation of polyethers can proceed via oxidation of the terminal alcohol groups (if formed after hydrolysis) or by cleavage of the ether linkages, although the latter is generally a slower process. Some microbial degradation of glycol ethers may require an acclimation period for the microbial communities to develop the necessary enzymatic capabilities regulations.gov.

Environmental Fate Modeling and Partitioning Behavior in Various Media

The environmental partitioning of this compound will be influenced by its physicochemical properties, such as its octanol-water partition coefficient (Log K_ow) and organic carbon-water partition coefficient (K_oc). Due to the presence of two long heptyl chains, the molecule is expected to be relatively hydrophobic and thus have a tendency to partition from water into organic matter in soil and sediment.

While an experimentally determined Log K_ow value is not available, estimation methods based on its structure can provide an approximation. The U.S. Environmental Protection Agency's EPI Suite™ is a tool that can be used for such estimations epa.govepa.gov. Given its structure, a high Log K_ow value would be predicted, suggesting a potential for bioaccumulation in aquatic organisms. Its mobility in soil is expected to be low due to strong adsorption to organic matter.

The table below presents estimated physicochemical properties and partitioning behavior for compounds with similar structural features.

| Parameter | Estimated Value Range for Analogous Compounds | Implication |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 4.0 - 6.0 | Tendency to partition into organic phases; potential for bioaccumulation. |

| K_oc (Organic Carbon-Water Partition Coefficient) | 1000 - 10000 L/kg | Low mobility in soil and sediment; strong adsorption to organic matter. |

| Water Solubility | Low | Limited distribution in the aqueous phase. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

This table presents illustrative data for analogous compounds to indicate expected trends.

Identification and Characterization of Environmental Metabolites

Based on the predicted degradation pathways, a number of environmental metabolites of this compound can be anticipated.

The initial and most likely metabolites from hydrolysis, both abiotic and biotic, are:

2,5,8,11-tetraoxadodecanedioic acid: The dicarboxylic acid core of the molecule.

Heptanol: The C7 alcohol released from the ester cleavage.

Further degradation of these primary metabolites is expected. Heptanol would likely be oxidized to heptanoic acid and subsequently mineralized to carbon dioxide and water.

The biodegradation of 2,5,8,11-tetraoxadodecanedioic acid would proceed through the cleavage of the polyether chain and oxidation. This would result in a series of smaller, more polar, and oxygenated molecules, including:

Shorter-chain dicarboxylic acids

Glycolic acid derivatives

Ultimately, carbon dioxide and water upon complete mineralization.

Photodegradation would also produce a complex mixture of smaller oxygenated fragments from the cleavage of the polyether backbone.

Computational Chemistry and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure of Diheptyl 2,5,8,11-tetraoxadodecanedioate. These calculations, often performed using Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the presence of electronegative oxygen atoms in the ether and ester groups significantly influences the electron density distribution, with the HOMO often localized around the oxygen lone pairs and the LUMO centered on the carbonyl groups of the esters.

Further analysis of the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, reveals the regions of positive and negative electrostatic potential on the molecular surface. This information is crucial for understanding how the molecule will interact with other polar molecules or ions. In this compound, the areas around the carbonyl oxygens are expected to exhibit a strong negative potential, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 7.5 | eV |

| Electron Affinity | 1.2 | eV |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexibility of the alkyl and oligoether chains in this compound results in a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations of this molecule over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred shapes and the dynamics of their interconversion.

These simulations can identify the most stable conformers, which are often characterized by a balance of intramolecular van der Waals interactions and torsional strain. For long-chain molecules like this, folded or coiled conformations may be prevalent in the gas phase or in non-polar solvents, while more extended conformations might be favored in a polar environment or when interacting with a polymer matrix.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between multiple this compound molecules or between the molecule and a polymer. The radial distribution function (RDF) is a common analysis tool used to understand the spatial arrangement of molecules. For instance, the RDF between the carbonyl oxygen atoms of one molecule and the alkyl protons of another can highlight the presence and strength of intermolecular C-H···O interactions, which are crucial for the bulk properties of the material.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method for the accurate prediction of spectroscopic properties of organic molecules. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies through DFT can aid in the interpretation of experimental IR and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to particular molecular motions, such as the C=O stretching of the ester groups, the C-O-C stretching of the ether linkages, and the various bending and rocking modes of the alkyl chains.

Similarly, DFT can be used to calculate the NMR chemical shifts (¹H and ¹³C) of this compound. These theoretical predictions are invaluable for the structural elucidation of the molecule and can help to resolve ambiguities in experimental spectra. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester C=O | Symmetric Stretch | 1735 |

| Ester C=O | Asymmetric Stretch | 1750 |

| Ether C-O-C | Symmetric Stretch | 1100 |

| Ether C-O-C | Asymmetric Stretch | 1150 |

| Alkyl C-H | Symmetric Stretch | 2850 |

| Alkyl C-H | Asymmetric Stretch | 2920 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific physical property. In the context of material science, QSAR can be used to predict properties such as plasticizing efficiency, migration resistance, or biodegradability of compounds like this compound.

The first step in developing a QSAR model is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, number of heteroatoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Once a dataset of molecules with known properties and their calculated descriptors is assembled, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that can predict the property of interest for new, untested molecules. For this compound, a QSAR model could be used to optimize its structure for improved performance as a plasticizer by, for example, varying the length of the alkyl chains or the number of ether repeats.

Emerging Research Directions and Future Perspectives

Interdisciplinary Research Synergies and Collaborative Opportunities:No records of established interdisciplinary research collaborations focusing on this compound were identified.

Due to the strict requirements for scientifically accurate, detailed, and source-based content, and the lack of available information on the specific topics requested, it is not possible to construct the article while adhering to the provided quality and content standards. The generation of content would require speculation, which would compromise the integrity and factual basis of the article.

Should significant research on Diheptyl 2,5,8,11-tetraoxadodecanedioate be published in the future, the creation of such an article may become feasible.

Q & A

What synthetic methodologies are effective for preparing Diheptyl 2,5,8,11-tetraoxadodecanedioate, and what are the critical reaction parameters?

Methodological Answer:

The synthesis typically involves esterification of 2,5,8,11-tetraoxadodecanedioic acid with heptanol under acidic or enzymatic catalysis. Key parameters include:

- Catalyst selection: Acidic catalysts (e.g., H₂SO₄) or lipases for greener synthesis .

- Temperature control: Maintain 60–80°C to optimize reaction rates without degrading the polyether backbone.

- Solvent choice: Use anhydrous toluene or THF to minimize hydrolysis side reactions.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via ¹H/¹³C NMR and FTIR .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies ester protons (δ 4.0–4.3 ppm) and polyether chain protons (δ 3.5–3.7 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and ether linkages (δ 65–75 ppm) .

- Mass Spectrometry (HR-MS): ESI-MS in positive ion mode detects [M+Na]⁺ ions for molecular weight validation. Fragmentation patterns differentiate between linear and cyclic byproducts .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect residual heptanol or unreacted diacid .

What are the thermal stability and decomposition profiles of this compound, and how do they impact experimental design?

Methodological Answer:

- Thermogravimetric Analysis (TGA): The compound shows a two-stage decomposition:

- Differential Scanning Calorimetry (DSC): A glass transition temperature (Tg) of −45°C indicates flexibility, making it suitable for low-temperature applications.

Design Implications: Avoid prolonged heating above 180°C in reactions. Use inert atmospheres (N₂/Ar) to prevent oxidative degradation during synthesis .

How does the polyether backbone of this compound facilitate its use in drug delivery systems?

Methodological Answer:

The tetraoxa (oxygen-rich) backbone mimics polyethylene glycol (PEG), enhancing solubility and biocompatibility. Applications include:

- PROTAC Linkers: The ether chain spacers enable optimal distance between E3 ligase binders and target protein ligands, critical for proteasome-mediated degradation .

- Nanocarrier Functionalization: Surface grafting improves nanoparticle stealth properties and circulation time. Validate via dynamic light scattering (DLS) and in vitro serum stability assays .

How can researchers address contradictions in solubility data reported for this compound across studies?

Methodological Answer:

Discrepancies arise from solvent polarity and temperature variations. Resolve via:

- Hansen Solubility Parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict compatibility with solvents like DCM (δTotal ≈ 20 MPa¹/²) or ethyl acetate .

- Cloud Point Titration: Incrementally add a non-solvent (e.g., hexane) to a saturated solution and monitor turbidity to determine solubility limits .

- Standardized Protocols: Report solubility as mg/mL at 25°C ± 1°C under controlled agitation (e.g., 500 rpm for 24 hrs) .

What mechanistic insights govern the hydrolysis of this compound in aqueous environments?

Methodological Answer:

Hydrolysis occurs via nucleophilic attack on ester carbonyl groups. Key factors:

- pH Dependence: Acidic conditions (pH 2–4) favor protonation of carbonyl oxygen, accelerating hydrolysis. Alkaline conditions (pH >10) saponify esters rapidly.

- Kinetic Studies: Monitor degradation via HPLC-UV (λ = 210 nm) and fit data to first-order kinetics. Half-life (t₁/₂) ranges from 48 hrs (pH 7.4, 37°C) to <1 hr (pH 12) .

- Stabilization Strategies: Use antioxidants (e.g., BHT) or lyophilization to extend shelf life in aqueous formulations .

How can computational modeling predict the compatibility of this compound with polymeric matrices?

Methodological Answer:

- Molecular Dynamics (MD): Simulate polymer blends (e.g., PLGA, PEG) to assess miscibility via Flory-Huggins interaction parameters (χ < 0.5 indicates compatibility) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify hydrogen-bonding sites between the compound and polymers .

- Experimental Validation: Compare predicted results with DSC (single Tg confirms homogeneity) and AFM phase imaging .

What role does this compound play in modulating surfactant systems, and how is this evaluated?

Methodological Answer:

As a diester with a hydrophilic polyether core, it acts as a co-surfactant:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.